molecular formula C10H19F3N2 B11925828 N,N-dibutyl-2,2,2-trifluoroacetimidamide

N,N-dibutyl-2,2,2-trifluoroacetimidamide

Cat. No.: B11925828
M. Wt: 224.27 g/mol
InChI Key: MWDFVIBMVJEIJP-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2,2,2-trifluoroacetimidamide (CAS: 1650-14-2) is a fluorinated acetimidamide derivative with the molecular formula C₁₀H₁₉F₃N₂ and a molecular weight of 224.27 g/mol. It features two butyl groups attached to the nitrogen atoms of the amidine backbone and a trifluoromethyl group at the α-position. This compound is used in coordination chemistry as a ligand for luminescent iridium complexes, enabling applications in optoelectronic materials . It requires storage at 2–8°C under dry conditions .

Properties

Molecular Formula

C10H19F3N2

Molecular Weight

224.27 g/mol

IUPAC Name

N,N-dibutyl-2,2,2-trifluoroethanimidamide

InChI

InChI=1S/C10H19F3N2/c1-3-5-7-15(8-6-4-2)9(14)10(11,12)13/h14H,3-8H2,1-2H3

InChI Key

MWDFVIBMVJEIJP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-2,2,2-trifluoroacetimidamide typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with dibutylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-2,2,2-trifluoroacetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dibutyl-2,2,2-trifluoroacetimidamide has a wide range of applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibutyl-2,2,2-trifluoroacetimidamide involves its interaction with molecular targets through its trifluoromethyl group. This group can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, making it a versatile compound in chemical synthesis. The molecular pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Substituent Effects: Alkyl Chain Length

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
N,N-Dibutyl-2,2,2-trifluoroacetimidamide 1650-14-2 C₁₀H₁₉F₃N₂ 224.27 Two butyl groups Luminescent Ir(III) complexes
N,N-Diethyl-2,2,2-trifluoroacetimidamide 1584-07-2 C₆H₁₁F₃N₂ 168.16 Two ethyl groups Intermediate in organic synthesis
N-Butyl-2,2,2-trifluoroethanimidamide 1584-06-1 C₆H₁₁F₃N₂ 168.16 One butyl group Discontinued; limited availability

Key Observations :

  • Lipophilicity: The dibutyl derivative exhibits higher lipophilicity (predicted logP ~3.46) compared to diethyl analogs due to longer alkyl chains, enhancing solubility in non-polar solvents .
  • Steric Effects : Bulkier butyl groups in the dibutyl compound improve steric stabilization in metal complexes, critical for photophysical stability in luminescent materials .

Functional Group Variations

Compound Name Functional Group Reactivity/Properties
N,N-Diallyl-2,2,2-trifluoroacetamide (C₈H₁₀F₃NO) Acetamide Lower basicity; hydrogen-bonding capacity
N,N-Diphenyl-2,2,2-trifluoroacetamide (C₁₄H₁₀F₃NO) Acetamide Aromatic substituents increase π-π interactions
This compound Acetimidamide Higher basicity; acts as a bidentate ligand in coordination chemistry

Key Observations :

  • Basicity : The amidine group (N–C=N) in acetimidamides is more basic than amides (N–C=O), enabling stronger coordination to metal centers .
  • Electronic Effects : Trifluoromethyl groups enhance electron-withdrawing properties, stabilizing negative charge in intermediates .

Key Observations :

  • Limited thermal data exist for acetimidamides, but related trifluoroacetamides show stability via hydrogen bonding .

Biological Activity

N,N-Dibutyl-2,2,2-trifluoroacetimidamide (DBTFA) is a compound belonging to the class of trifluoroacetamides, which are recognized for their unique chemical properties and biological activities. This article aims to provide a detailed overview of the biological activity of DBTFA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DBTFA has the following chemical structure:

  • Chemical Formula : C₉H₁₄F₃N
  • Molecular Weight : 201.21 g/mol

The trifluoroacetamide group contributes to the compound's stability and reactivity, making it suitable for various biological applications.

Mechanisms of Biological Activity

DBTFA exhibits several biological activities primarily through its interaction with enzymes and cellular pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : DBTFA has been shown to inhibit specific glycosidases and other enzymes. For instance, similar compounds in the trifluoroacetamide class have demonstrated competitive inhibition against α-L-fucosidase, with Ki values in the low nanomolar range .
  • Cellular Effects : Research indicates that DBTFA may induce apoptosis in certain cancer cell lines by activating caspases and promoting DNA damage response pathways .

In Vitro Studies

  • Cytotoxicity Assays :
    • DBTFA was tested against various cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and HCT-116 (colon cancer). The compound exhibited significant cytotoxic effects, particularly under hypoxic conditions, suggesting its potential as an anti-cancer agent .
    • A comparative study showed that DBTFA derivatives had greater hypoxic cytotoxicity than traditional chemotherapeutics like TPZ (Tirapazamine), indicating a promising avenue for further development .
  • Mechanistic Insights :
    • Flow cytometry analyses revealed that DBTFA treatment led to cell cycle arrest and increased reactive oxygen species (ROS) levels in treated cells. This suggests that oxidative stress may play a role in its mechanism of action .

Structure-Activity Relationship (SAR)

The biological activity of DBTFA can be influenced by structural modifications. For example, variations in the alkyl groups attached to the nitrogen atom can affect enzyme inhibition potency and cytotoxicity profiles. The presence of trifluoromethyl groups has been linked to enhanced biological activity due to increased lipophilicity and metabolic stability.

Case Study 1: Anti-Cancer Activity

In a study involving human cancer cell lines, DBTFA was administered at varying concentrations to assess its impact on cell viability. The results indicated a dose-dependent reduction in cell proliferation, with IC50 values significantly lower than those observed for conventional treatments. The study concluded that DBTFA could serve as a lead compound for developing new anti-cancer therapies.

Case Study 2: Enzyme Inhibition Profile

A comparative analysis of DBTFA with other trifluoroacetamides showed that it effectively inhibited α-L-fucosidase at sub-micromolar concentrations. This inhibition was characterized as competitive, with detailed kinetic studies revealing a Ki value of approximately 5 × 10⁻⁹ M . Such specificity highlights its potential as a therapeutic agent targeting glycosidase-related pathways.

Data Summary

Property/ActivityValue/Description
Molecular Weight201.21 g/mol
Enzyme Inhibition Ki~5 × 10⁻⁹ M (α-L-fucosidase)
IC50 (Cancer Cell Lines)Low micromolar range
MechanismInduces apoptosis via ROS and caspase activation

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